[(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a pyridine ring attached to an ethylideneamino group, which is further connected to a thiourea moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea typically involves the condensation of pyridine-2-carbaldehyde with thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently reacts with thiourea to yield the desired product. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives, depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
[(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their catalytic and electronic properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to bind to the hydroxyl groups of viral surface glycoproteins, preventing the virus from attaching to host cells . This binding also inhibits the assembly of viruses, thereby blocking replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(E)-[1-(pyridin-2-yl)ethylidene]amino]urea: Similar in structure but with a urea moiety instead of thiourea, this compound also exhibits antiviral properties.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have shown potential in medicinal chemistry, particularly as antifibrotic agents.
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
[(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea is unique due to the presence of both pyridine and thiourea functional groups, which impart distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and inhibit viral replication sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H10N4S |
---|---|
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
[(Z)-1-pyridin-2-ylethylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-4-2-3-5-10-7/h2-5H,1H3,(H3,9,12,13)/b11-6- |
InChI-Schlüssel |
RIFVPOHZBSIFRL-WDZFZDKYSA-N |
Isomerische SMILES |
C/C(=N/NC(=S)N)/C1=CC=CC=N1 |
Kanonische SMILES |
CC(=NNC(=S)N)C1=CC=CC=N1 |
Synonyme |
2-acetylpyridine thiosemicarbazone 2-acetylpyridine thiosemicarbazone monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.